molecular formula C15H8FN3O3S B2503794 N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1203418-86-3

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2503794
CAS No.: 1203418-86-3
M. Wt: 329.31
InChI Key: RGIKGSIYPHMRNC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 4-position, linked via a carboxamide bond to a 5-(furan-2-yl)isoxazole moiety. For instance, compounds with fluorinated thiazole/benzothiazole scaffolds, such as those in and , exhibit pharmacological activities like kinase inhibition and anticancer effects . The furan-isoxazole component, seen in BLD Pharm’s compound (N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide), may enhance binding interactions due to aromatic stacking or hydrogen bonding .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3O3S/c16-8-3-1-5-12-13(8)17-15(23-12)18-14(20)9-7-11(22-19-9)10-4-2-6-21-10/h1-7H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIKGSIYPHMRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: Starting with 4-fluoroaniline, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and chlorine.

    Synthesis of the Isoxazole Ring: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling of the Furan Ring: The furan ring is introduced through a Suzuki-Miyaura cross-coupling reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules in pharmaceutical research.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

    Pathway Modulation: It modulates signaling pathways like the MAPK/ERK pathway, leading to altered cell growth and apoptosis.

Comparison with Similar Compounds

Thiazole/Benzothiazole Derivatives

  • Compounds (4d–4i): These feature thiazole rings with morpholinomethyl, methylpiperazinyl, or dimethylamino substituents. The fluorine atom in the target compound may improve metabolic stability compared to chlorine or bromine in analogs like 4d (3,4-dichloro substituents) .
  • (Compound 31) : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide shares a fluorophenyl-thiazole scaffold but replaces the isoxazole-carboxamide with a propanamide chain. This structural variation likely alters solubility and target selectivity, as seen in its potent KPNB1 inhibition .

Isoxazole/Triazole Derivatives

  • Triazoles (7–9): These 1,2,4-triazole-thiones exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR .
  • BLD Pharm Compound (C19H19ClN4O3) : Contains a furan-isoxazole carboxamide similar to the target compound but substitutes the benzothiazole with an imidazole-propyl group. This substitution may reduce lipophilicity, impacting membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound Benzo[d]thiazole 4-F, 5-(furan-2-yl)isoxazole Hypothesized kinase inhibition
(4d) Thiazole 3,4-Cl₂, morpholinomethyl Potential pharmacological use
(31) Thiazole 4-F-phenyl, furan-propanamide KPNB1 inhibition, anticancer
BLD Pharm Compound Isoxazole Furan, imidazole-propyl Undisclosed

Table 2: Spectral Data Highlights

Compound 1H NMR Shift (ppm) IR C=O Stretch (cm⁻¹) Notes Reference
Target Compound ~8.1 (aromatic H) ~1675 Fluorine deshielding effects
(4d) 7.6–8.3 1663–1682 Dichloro-substituted aromatic
(7–9) N/A Absent Thione tautomer confirmed

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with an isoxazole and a furan ring, which contributes to its biological properties. The molecular formula is C18H15FN4O2SC_{18}H_{15}FN_{4}O_{2}S with a molecular weight of 370.4 g/mol. The presence of the fluorine atom and the specific arrangement of the rings are crucial for its biological activity.

Research indicates that compounds containing thiazole and isoxazole derivatives can interact with various biological targets:

  • DNA Binding : Similar compounds have shown the ability to bind within the minor groove of DNA, influencing gene expression and cell proliferation .
  • Enzyme Inhibition : Thiazole derivatives often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), which could play a role in their anti-inflammatory and anticancer properties.

Antitumor Activity

Several studies have demonstrated the antitumor potential of compounds similar to this compound:

Cell LineIC50 (μM)Assay Type
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay
A549Non-active3D Assay

The compound exhibited significant activity against lung cancer cell lines, with lower IC50 values in two-dimensional assays compared to three-dimensional assays, indicating a potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Preliminary results suggest it may possess broad-spectrum antimicrobial activity, although specific IC50 values were not detailed in the available literature.

Case Studies

  • Antitumor Efficacy : A study involving various thiazole derivatives highlighted that modifications in the structure can enhance antitumor efficacy while reducing toxicity towards normal cells. This suggests that optimizing the structure of this compound could yield compounds with improved selectivity for cancer cells over normal cells .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict how this compound might interact with target proteins involved in cancer progression and inflammation. These studies provide insights into the binding affinities and possible mechanisms through which the compound exerts its biological effects .

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